2-Oxa-5,8-diazaspiro[3.5]nonan-7-one
Description
2-Oxa-5,8-diazaspiro[3.5]nonan-7-one is a spirocyclic compound featuring a unique bicyclic structure with oxygen and nitrogen heteroatoms. Key properties include:
- Molecular Formula: C₆H₁₀N₂O₂
- Molecular Weight: 142.16 g/mol
- CAS Number: 1546282-91-0
- Appearance: White to off-white powder
- Storage: Room temperature (20–25°C) .
It is widely used as a building block in medicinal chemistry and organic synthesis, available from vendors like American Elements, CymitQuimica, and Accela at prices ranging from €205.00/100mg to $1,350.00/1g .
Properties
IUPAC Name |
2-oxa-5,8-diazaspiro[3.5]nonan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-5-1-8-6(2-7-5)3-10-4-6/h8H,1-4H2,(H,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFUQYNIJIVBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC2(N1)COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an oxirane derivative. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
2-Oxa-5,8-diazaspiro[3.5]nonan-7-one has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key spirocyclic compounds with structural similarities to 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one:
Detailed Analysis of Key Compounds
5-Oxa-2,8-diazaspiro[3.5]nonan-7-one
- Structural Differences : Shares the same molecular formula as the target compound but differs in the positions of oxygen and nitrogen atoms.
- Applications : Used in high-purity forms (≥98%) for research, with strict storage requirements (-80°C for long-term stability) .
6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
- Impact of Methyl Group : The methyl substituent increases molecular weight (156.18 vs. 142.16) and may enhance lipophilicity, altering pharmacokinetic properties.
- Synthesis : Likely derived from similar hydrazone/acetic anhydride reflux methods used for 1,2,5-oxadiazine derivatives .
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one
Commercial and Research Considerations
- Pricing: 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one is priced higher (e.g., $1,350.00/1g) compared to simpler analogs like 1-Azaspiro[3.5]nonan-2-one .
- Purity : Most vendors offer ≥95% purity, with ultra-high-purity grades (99.999%) available for critical applications .
- Safety: Limited safety data for many analogs necessitates caution; SDS sheets are often available only on request .
Biological Activity
2-Oxa-5,8-diazaspiro[3.5]nonan-7-one is a heterocyclic compound known for its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and neurology.
- Molecular Formula : C₇H₁₂N₂O
- Molar Mass : Approximately 140.18 g/mol
- Structure : The compound features a spirocyclic framework that contributes to its reactivity and biological activity.
The biological activity of 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one primarily involves its interaction with specific molecular targets within biological systems. Notably, it has been shown to act as a covalent inhibitor against the KRAS G12C protein, which plays a crucial role in cell signaling pathways associated with cancer proliferation and differentiation.
Key Mechanisms:
- KRAS Inhibition : The compound binds to the switch-II pocket of KRAS G12C, disrupting its normal function and leading to decreased cellular proliferation.
- Sigma Receptor Interaction : Research indicates that this compound interacts with sigma receptors, which are implicated in various physiological processes including pain modulation and neuroprotection.
Research Findings
Several studies have explored the biological activity of 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one and its derivatives:
Case Study: Antitumor Activity
In a study involving a xenograft mouse model (NCI-H1373), a derivative of 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one demonstrated significant antitumor effects when administered subcutaneously. The compound exhibited a dose-dependent response, highlighting its potential as an effective therapeutic agent against solid tumors .
Pharmacokinetics
Pharmacokinetic studies have shown that derivatives of 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one possess high metabolic stability in human and mouse liver microsomes, indicating favorable properties for drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one | Antitumor effects; sigma receptor interaction | KRAS G12C inhibition; sigma receptor binding |
| 6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one | Potentially alters chemical properties | KRAS G12C inhibition |
| 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one | Unique due to benzyl group | Modulation of biological processes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
